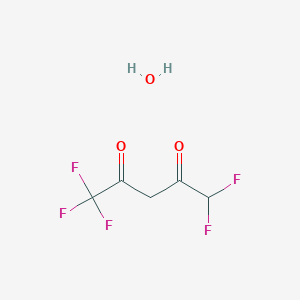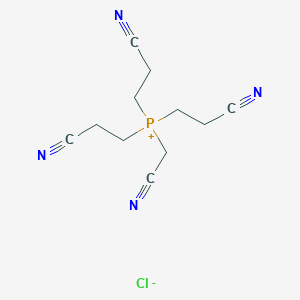
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three 2-cyanoethyl groups and one cyanomethyl group attached to a central phosphorus atom, with a chloride ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride typically involves the reaction of tris(2-cyanoethyl)phosphine with cyanomethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
P(CH2CH2CN)3+CH2ClCN→[P(CH2CH2CN)3(CH2CN)]Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of protein crosslinking and enzyme inhibition.
Medicine: Investigated for its potential antitumor activity and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride involves its ability to interact with various molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phosphonium center can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, proteins, and other biomolecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-cyanoethyl)phosphine
- Tris(cyanomethyl)phosphine
- Tris(2-cyanoethyl)(cyanomethyl)phosphonium bromide
Uniqueness
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is unique due to the combination of 2-cyanoethyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H14ClN4P |
|---|---|
Poids moléculaire |
268.68 g/mol |
Nom IUPAC |
tris(2-cyanoethyl)-(cyanomethyl)phosphanium;chloride |
InChI |
InChI=1S/C11H14N4P.ClH/c12-4-1-8-16(11-7-15,9-2-5-13)10-3-6-14;/h1-3,8-11H2;1H/q+1;/p-1 |
Clé InChI |
DJRFRABOUCSTPM-UHFFFAOYSA-M |
SMILES canonique |
C(C[P+](CCC#N)(CCC#N)CC#N)C#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)
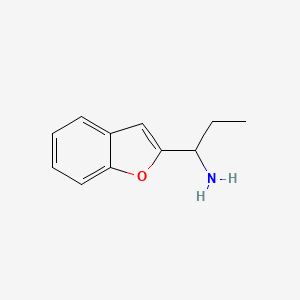
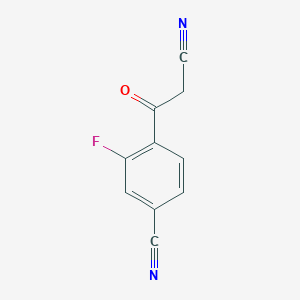
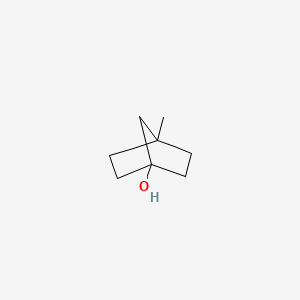
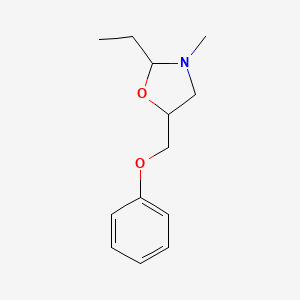
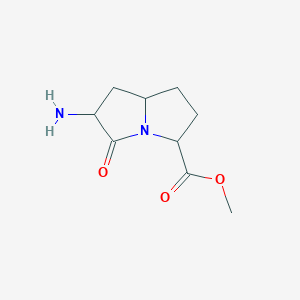
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
amine](/img/structure/B12854130.png)
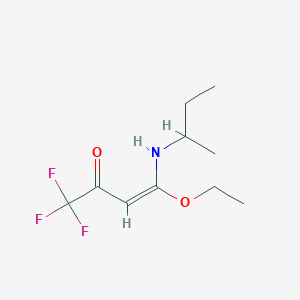
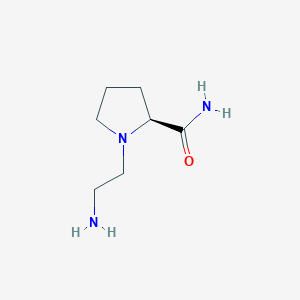
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B12854134.png)

![Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate](/img/structure/B12854143.png)
